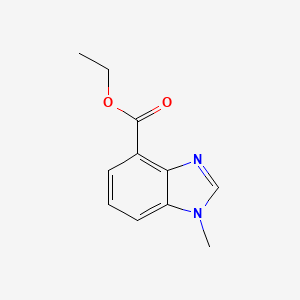

Ethyl 1-Methyl-4-benzimidazolecarboxylate

Description

Historical Context and Evolution of Benzimidazole (B57391) Chemistry

The journey of benzimidazole chemistry began in the late 19th century and has since evolved into a major field of heterocyclic chemistry, with profound implications for medicine and material science.

Benzimidazole is a bicyclic aromatic heterocycle, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. This arrangement results in a stable scaffold that is a structural isostere of naturally occurring purines, a key factor that allows benzimidazole derivatives to interact with various biological systems. The first synthesis of a benzimidazole derivative, specifically 2,5-dimethyl-1H-benzo[d]imidazole, was reported by Hoebrecker in 1872. This pioneering work involved the ring-closure reaction of a benzene-1,2-diamine derivative, laying the groundwork for future synthetic methodologies.

In the realm of drug discovery, certain molecular frameworks demonstrate the ability to bind to multiple, unrelated biological targets, earning them the designation of "privileged structures." The benzimidazole nucleus is a quintessential example of such a scaffold. chemsrc.comanalis.com.my Its broad spectrum of pharmacological activities is attributed to its unique physicochemical properties, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which enable efficient binding to a wide array of biological macromolecules. chemsrc.com This versatility has made the benzimidazole core a cornerstone in the development of numerous therapeutic agents. analis.com.mygoogle.comnih.gov

Structural Features of Benzimidazolecarboxylates

The addition of a carboxylate group to the benzimidazole ring introduces new chemical properties and potential for functionalization, leading to a diverse class of compounds known as benzimidazolecarboxylates.

The fundamental structure of benzimidazole consists of a six-membered benzene ring fused to a five-membered imidazole ring. The standard numbering of the benzimidazole ring system begins with one of the nitrogen atoms designated as position 1, proceeds to the carbon atom between the two nitrogens as position 2, the second nitrogen as position 3, and then continues around the benzene portion of the molecule from position 4 to 7. This numbering convention is crucial for unambiguously naming its derivatives.

| Feature | Description |

|---|---|

| Ring System | Bicyclic (fused benzene and imidazole rings) |

| Heteroatoms | Two nitrogen atoms (typically at positions 1 and 3) |

| Aromaticity | Aromatic, contributing to its stability |

| Numbering | Starts at a nitrogen atom (N1), proceeds around the imidazole ring (C2, N3), and then the benzene ring (C4-C7) |

The name "Ethyl 1-Methyl-4-benzimidazolecarboxylate" precisely describes the arrangement of substituents on the benzimidazole core.

Ethyl...carboxylate : This indicates an ester functional group, where an ethyl group (CH₂CH₃) is attached to the oxygen atom of a carboxyl group (-COO-).

4-benzimidazole : The carboxylate group is attached to the 4th position of the benzimidazole ring.

1-Methyl : A methyl group (-CH₃) is attached to the nitrogen atom at the 1st position.

Positional isomerism is a key consideration in substituted benzimidazoles. The placement of the ethyl carboxylate group at the 4-position is just one of several possibilities (e.g., 2-, 5-, 6-, or 7-carboxylate). Similarly, the methyl group on the nitrogen could be at the 1- or 3-position, though for a monosubstituted nitrogen, these are often tautomerically equivalent unless a second substituent on the nitrogen locks the structure. In this specific compound, the "1-Methyl" designation fixes the position of this group. The specific arrangement of these substituents in this compound dictates its unique chemical and physical properties.

General Scope of Research on Benzimidazole Derivatives

Research into benzimidazole derivatives is a vast and continuously expanding field, driven by their proven and potential applications across numerous scientific disciplines. The versatility of the benzimidazole scaffold allows for the synthesis of a large library of compounds with diverse biological activities.

The scope of research encompasses a wide range of therapeutic areas, as detailed in the table below.

| Therapeutic Area | Examples of Investigated Activities |

|---|---|

| Antimicrobial | Antibacterial, Antifungal, Antiviral |

| Anticancer | Targeting various mechanisms of cancer cell growth and proliferation |

| Anti-inflammatory | Inhibition of inflammatory pathways |

| Antihypertensive | Modulation of blood pressure regulation systems |

| Antidiabetic | Involvement in glucose metabolism pathways |

The extensive body of research highlights the remarkable adaptability of the benzimidazole nucleus, making it a subject of enduring interest for chemists and pharmacologists alike. While the broader family of benzimidazoles is well-studied, specific investigations into this compound contribute to a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds.

Overview of Diverse Biological Activities within the Benzimidazole Class

The benzimidazole scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a remarkable range of biological activities at the molecular level. These activities are often attributed to the ability of the benzimidazole ring system to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological targets.

Antimicrobial Activity: Benzimidazole derivatives have been extensively investigated for their antibacterial and antifungal properties. At a molecular level, these compounds can exert their effects through various mechanisms, including the inhibition of microbial nucleic acid and protein synthesis. Some derivatives have shown potent activity against a range of bacterial and fungal strains, making them promising candidates for the development of new anti-infective agents.

Antiviral Activity: The antiviral potential of benzimidazoles is well-documented. Certain derivatives have been found to inhibit the replication of various viruses. The mechanism of action often involves the targeting of viral enzymes that are essential for replication, such as polymerases or proteases. This has led to the development of benzimidazole-based compounds with activity against viruses like herpes simplex virus (HSV) and coxsackie virus B4.

Anticancer Activity: In the realm of oncology, benzimidazole derivatives have shown significant promise. Their anticancer effects are often linked to their ability to interfere with microtubule dynamics, a critical process for cell division. For instance, some benzimidazole carbamates have demonstrated potent cytotoxicity against various cancer cell lines, including those of the prostate, lung, and ovary. One notable derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been shown to induce mitotic arrest and apoptosis in breast cancer cells. In a mouse xenograft model of highly metastatic human prostate cancer, a novel oxetanyl-substituted benzimidazole significantly inhibited the growth of established tumors.

Antihypertensive Activity: Several benzimidazole-containing drugs are used clinically for the management of hypertension. These compounds often act as angiotensin II receptor blockers (ARBs). By antagonizing the AT1 receptor, they prevent the vasoconstrictive effects of angiotensin II, leading to a reduction in blood pressure. The design and synthesis of novel benzimidazole derivatives continue to be an active area of research for the development of new and improved antihypertensive agents.

The following table provides a summary of the diverse biological activities observed within the benzimidazole class of compounds.

| Biological Activity | Molecular Mechanism of Action (Examples) |

| Antimicrobial | Inhibition of microbial nucleic acid and protein synthesis. |

| Antiviral | Inhibition of viral enzymes essential for replication (e.g., polymerases, proteases). |

| Anticancer | Interference with microtubule dynamics, induction of apoptosis. |

| Antihypertensive | Blockade of angiotensin II AT1 receptors. |

Academic Relevance of Ester Functionalities in Benzimidazole Chemistry

The presence of an ester functionality, such as the ethyl carboxylate group in this compound, is of significant academic and practical relevance in the field of benzimidazole chemistry. Ester groups can profoundly influence the physicochemical properties of a molecule, which in turn affects its pharmacokinetic and pharmacodynamic profile.

From a synthetic perspective, the ester group serves as a versatile handle for further chemical modifications. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of other functional groups, such as amides, alcohols, or other esters. This allows for the systematic exploration of structure-activity relationships (SAR) by creating libraries of related compounds with diverse substituents.

From a biological standpoint, the ester functionality can impact a compound's solubility, lipophilicity, and ability to cross cell membranes. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For example, converting a polar carboxylic acid to a more lipophilic ester can enhance its oral bioavailability. Within the cell, the ester may act as a prodrug, being hydrolyzed by cellular esterases to release the active carboxylic acid form of the drug at the target site. This strategy is often employed to improve drug delivery and therapeutic efficacy.

In the context of anticancer benzimidazoles, the methyl ester group in compounds like MBIC has been shown to be important for their cytotoxic effects. The precise role of the ester in the biological activity of this compound is a subject of ongoing research, but its presence undoubtedly offers a valuable avenue for the design and development of new therapeutic agents based on the benzimidazole scaffold.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-methylbenzimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-5-4-6-9-10(8)12-7-13(9)2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLJTESTCCSTCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=CC=C1)N(C=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 1 Methyl 4 Benzimidazolecarboxylate and Analogous Benzimidazolecarboxylates

Classical and Contemporary Approaches to Benzimidazole (B57391) Nucleus Formation

The benzimidazole scaffold is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic routes for its creation. thieme-connect.com These methods range from traditional condensation reactions to modern catalytic and electrochemical processes.

The most established and widely utilized method for benzimidazole synthesis is the condensation of an o-phenylenediamine (B120857) (or 1,2-diaminobenzene) with a carbonyl-containing compound. thieme-connect.commdpi.com This approach broadly encompasses reactions with various carboxylic acid derivatives and aldehydes.

The Phillips-Ladenburg reaction, a cornerstone of benzimidazole synthesis, involves the condensation of o-phenylenediamines with carboxylic acids, typically under acidic conditions. semanticscholar.orgadichemistry.com Heating the reactants in the presence of a mineral acid like hydrochloric acid facilitates a cyclodehydration to form the imidazole (B134444) ring. rsc.org This method is particularly effective for aliphatic acids, though aromatic acids can also be used, sometimes requiring higher temperatures in sealed vessels. adichemistry.comcolab.ws Various catalysts and conditions have been developed to improve yields and shorten reaction times, including the use of p-toluenesulfonic acid (p-TSOH), polyphosphoric acid (PPA), and microwave irradiation. researchgate.netnih.gov

A related and highly common approach, sometimes referred to as the Weidenhagen reaction, utilizes aldehydes instead of carboxylic acids. semanticscholar.org This one-pot condensation of o-phenylenediamines with aldehydes requires an oxidative step to form the aromatic benzimidazole ring from the initially formed dihydrobenzimidazole intermediate. nih.gov A wide array of catalysts and oxidants have been employed to facilitate this transformation, including H₂O₂, Cu(OH)₂, hypervalent iodine, and various metal nanoparticles under mild conditions. semanticscholar.orgnih.govorganic-chemistry.org

The following table summarizes various conditions for these classical cyclocondensation reactions.

| Reagent | Catalyst/Conditions | Product Type | Reference(s) |

| Carboxylic Acids | 4N HCl | 2-Substituted Benzimidazoles | adichemistry.com |

| Carboxylic Acids | p-Toluenesulfonic Acid | 2-Substituted Benzimidazoles | researchgate.net |

| Carboxylic Acids | Polyphosphoric Acid (PPA) / Xylene | 2-Aryl Benzimidazoles | semanticscholar.org |

| Carboxylic Acids | Microwave Irradiation (catalyst-free) | 2-Substituted Benzimidazoles | thieme-connect.com |

| Aldehydes | H₂O₂ / HCl | 2-Aryl Benzimidazoles | organic-chemistry.org |

| Aldehydes | Cu(OH)₂ / Methanol (B129727) | 2-Substituted Benzimidazoles | semanticscholar.org |

| Aldehydes | Supported Gold Nanoparticles | 2-Aryl Benzimidazoles | nih.gov |

| Orthoesters | ZrOCl₂·8H₂O | 2-Substituted Benzimidazoles | mdpi.com |

Beyond the classical condensation of o-phenylenediamines, several alternative strategies have been developed to construct the benzimidazole nucleus, often starting from different precursors to avoid the potential instability or difficult synthesis of substituted o-phenylenediamines.

One prominent alternative is the reductive cyclization of o-nitroanilines. organic-chemistry.orgthieme-connect.com This method typically involves reacting an N-substituted-2-nitroaniline with an aldehyde, followed by reduction of the nitro group to an amine, which then spontaneously cyclizes. A variety of reducing agents have been successfully employed, with sodium dithionite (B78146) (Na₂S₂O₄) being a versatile and efficient option that allows for a one-pot synthesis from o-nitroanilines and aldehydes. organic-chemistry.orgpcbiochemres.com This approach is valuable as it avoids the isolation of the often air-sensitive diamine intermediate. thieme-connect.com More recently, electrochemically driven reductive cyclizations have been developed, offering a reagent-free and environmentally benign method for this transformation under constant current conditions. rsc.orgrsc.org

Another strategy involves the intramolecular cyclization of precursors already containing the necessary atoms for the imidazole ring. This includes methods such as the intramolecular N-arylation of amidines, which can be mediated by potassium hydroxide (B78521) in DMSO at elevated temperatures. organic-chemistry.org A facile, one-pot synthesis has also been described involving the acylation–cyclization of N-arylamidoximes, providing an alternative route with a diverse scope of possible substitutions. acs.org

These alternative pathways offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions compared to traditional methods.

| Starting Material | Key Reagent/Condition | Description | Reference(s) |

| o-Nitroanilines and Aldehydes | Sodium Dithionite (Na₂S₂O₄) | One-pot reductive cyclization; the nitro group is reduced in situ, followed by condensation and cyclization. | organic-chemistry.orgthieme-connect.com |

| o-Nitroanilines | Electrochemical Reduction | Tandem process involving nitro reduction and C-N bond formation in an undivided cell. | rsc.orgrsc.org |

| N-(2-haloary)amidines | Transition Metal Catalysis | Intramolecular C-N coupling to form the imidazole ring. | rsc.org |

| N-arylamidoximes | Acylation-Cyclization | A one-pot process that avoids harsh conditions like nitration or the use of polyphosphoric acid. | acs.org |

Targeted Synthesis of Ester and N-Methyl Functionalities

The synthesis of Ethyl 1-Methyl-4-benzimidazolecarboxylate requires precise control over the placement of the substituents on the benzimidazole core. This involves strategies for introducing the ethyl carboxylate group onto the benzene (B151609) ring and regioselectively adding a methyl group to the N-1 position.

The ethyl carboxylate group is typically introduced by utilizing a starting material that already contains this functionality. The synthesis often begins with a substituted benzene derivative, such as a 3-amino-2-nitrobenzoate or a 2,3-diaminobenzoate. For instance, the synthesis of benzimidazole-4-carboxylic acid derivatives can be achieved by starting with appropriately substituted o-phenylenediamines that bear a carboxylate group. nih.gov

A common and effective strategy involves a multi-step sequence starting from a nitro-substituted benzoic acid ester. For example, a synthetic route to a related benzimidazole-5-carboxylic acid derivative begins with ethyl 4-(methylamino)-3-nitrobenzoate. medcraveonline.com This precursor undergoes reductive cyclization, where the nitro group is converted to an amine in the presence of an aldehyde, leading directly to the formation of the substituted benzimidazole ring. This "pre-functionalization" approach ensures the carboxylate group is positioned correctly from the outset.

N-alkylation of an unsymmetrically substituted benzimidazole, such as an ethyl 4-benzimidazolecarboxylate, can potentially yield two different regioisomers (N-1 and N-3 alkylation). Achieving regioselectivity is therefore a critical challenge.

Direct alkylation of the benzimidazole nitrogen is a common method, often using an alkyl halide like methyl iodide in the presence of a base. prepchem.comtsijournals.com However, this can lead to a mixture of products. The ratio of these isomers is influenced by the reaction conditions and the nature of the substituents on the benzimidazole ring.

To overcome this, regioselective methods have been developed. One approach involves exploiting the steric hindrance around one of the nitrogen atoms. For a 4-substituted benzimidazole, the N-1 position is adjacent to the substituent, making it more sterically hindered. Specialized N-methylation procedures have been developed that can selectively furnish the more sterically hindered, and often less thermodynamically stable, regioisomer. nih.govacs.org Another powerful strategy for ensuring the correct regiochemistry is to introduce the N-methyl group before the cyclization step. By starting with an N-methylated o-phenylenediamine, such as N-methyl-1,2-phenylenediamine, the position of the methyl group is fixed prior to the formation of the imidazole ring. organic-chemistry.org Similarly, starting with a precursor like ethyl 4-(methylamino)-3-nitrobenzoate ensures that upon reductive cyclization, the methyl group is located exclusively at the N-1 position. medcraveonline.com

A complete synthesis of this compound logically combines the strategies outlined above. A plausible and efficient pathway would prioritize regiochemical control by introducing the substituents at key stages.

One such pathway could be conceptualized as follows:

Starting Material Selection: The synthesis would likely commence with a commercially available, appropriately substituted benzene ring, for example, ethyl 2-amino-3-nitrobenzoate.

N-Methylation: The secondary amine could be methylated to form ethyl 2-(methylamino)-3-nitrobenzoate. This step ensures the final position of the methyl group.

Reduction: The nitro group is then selectively reduced to an amine, yielding ethyl 2,3-diamino-N-methylbenzoate. This creates the required o-phenylenediamine precursor.

Cyclization: The resulting diamine is cyclized with a suitable C1 source, such as formic acid or an orthoformate, to close the imidazole ring and yield the target molecule, this compound.

An alternative, one-pot approach, inspired by modern methodologies, could involve the reductive cyclization of ethyl 2-(methylamino)-3-nitrobenzoate with an aldehyde in the presence of a reducing agent like sodium dithionite. medcraveonline.com This convergent approach constructs the benzimidazole ring and incorporates the final substituent in a single, efficient step.

Advanced Synthetic Techniques in Benzimidazole Chemistry

Conventional methods for benzimidazole synthesis often require harsh reaction conditions, long reaction times, and the use of hazardous reagents. jocpr.com Advanced synthetic techniques offer greener and more efficient alternatives.

Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. jocpr.comrjptonline.orgeurekaselect.comijarsct.co.in This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant increase in the rate of reaction. jocpr.com

In the context of benzimidazole synthesis, microwave irradiation has been successfully employed for the condensation of o-phenylenediamines with carboxylic acids or their derivatives. eurekaselect.comasianpubs.org For instance, the reaction of o-phenylenediamine with various carboxylic acids under acidic conditions and microwave irradiation has been shown to produce benzimidazole derivatives in high yields (80-95%) within 1.5 to 4 minutes. asianpubs.org

While specific examples detailing the microwave-assisted synthesis of this compound are not extensively documented, the general applicability of this method to the synthesis of benzimidazole esters has been reported. A review of microwave-assisted synthesis of benzimidazoles mentions the reaction of 1,2-diaminobenzene with ethyl acetoacetate (B1235776) or ethyl benzoylacetate on solid mineral supports under microwave irradiation as one of the earliest examples. dergipark.org.trresearchgate.net Another report describes the synthesis of benzimidazoles from 1,2-diaminobenzene dihydrochloride (B599025) and esters using ethylene (B1197577) glycol as a solvent under microwave irradiation. ijarsct.co.in

The following table summarizes representative examples of microwave-assisted benzimidazole synthesis, illustrating the significant reduction in reaction time and improvement in yields compared to conventional heating methods.

| Reactants | Catalyst/Conditions | Product | Reaction Time (min) | Yield (%) | Reference |

| o-phenylenediamine, Carboxylic Acid | HCl, Microwave | 2-Substituted Benzimidazole | 1.5 - 4 | 80 - 95 | asianpubs.org |

| 1,2-diaminobenzene, Ethyl Acetoacetate | Solid Mineral Support, Microwave | 2-(1-acetonyl)benzimidazole | - | - | dergipark.org.tr |

| 4,5-dichloro-1,2-phenylenediamine, Iminoester HCl | Microwave | 2-Substituted Benzimidazole | - | Good | ijarsct.co.in |

| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ (1 mol%), Solvent-free, Microwave (60°C) | 1,2-disubstituted benzimidazole | 5 | 99.9 | preprints.org |

The use of solid acid catalysts, such as zeolites, has gained prominence in organic synthesis due to their high efficiency, reusability, and environmentally friendly nature. rsc.org Zeolites are microporous aluminosilicate (B74896) minerals with a well-defined crystalline structure, offering shape-selective catalytic properties. tandfonline.com

Zeolite-catalyzed synthesis of benzimidazoles typically involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes. rsc.orgtandfonline.com For example, a simple and environmentally friendly synthesis of substituted benzimidazoles was developed using a small-pore-size zeolite (Ersorb-4) in boiling xylene, with reaction times around 8 hours. tandfonline.com Nano-Ni(II)/Y zeolite has also been employed for the condensation of o-phenylenediamines with aromatic aldehydes or orthoesters under solvent-free conditions, yielding products in good to excellent yields. rsc.org

The following table provides examples of catalyst-mediated benzimidazole synthesis, highlighting the versatility of different catalytic systems.

| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |

| o-phenylenediamine, Aromatic Aldehydes | H-alpha zeolite | Acetonitrile (B52724), Room Temperature | 2-Arylbenzimidazoles | Excellent | tandfonline.com |

| o-phenylenediamines, Aromatic Aldehydes | Nano-Ni(II)/Y zeolite | Solvent-free | 2-Arylbenzimidazoles | Good to Excellent | rsc.org |

| o-phenylenediamine, Benzaldehyde | Ersorb-4 (Zeolite) | Xylene, Reflux | 2-Phenylbenzimidazole | 54 | tandfonline.com |

| Benzoic Acids, Methanol | Titanium Zirconium Solid Acid | 120 °C, Reflux | Methyl Benzoate Derivatives | - | mdpi.com |

Green chemistry principles are increasingly being integrated into the synthesis of benzimidazoles to minimize environmental impact. ijarsct.co.inijpdd.org These principles focus on the use of renewable raw materials, reduction of waste, and the use of environmentally benign solvents and catalysts. ijarsct.co.in

Key aspects of green chemistry in benzimidazole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol (B145695), or deep eutectic solvents (DES). nih.gov For instance, a selective and sustainable method for the synthesis of 2-substituted or 1,2-disubstituted benzimidazoles has been reported using a deep eutectic solvent composed of choline (B1196258) chloride and o-phenylenediamine, which acts as both the reaction medium and a reactant. nih.gov

Catalyst-Free and Solvent-Free Conditions: Performing reactions under solvent-free conditions, often with microwave assistance, significantly reduces waste and simplifies product isolation. rjptonline.orgijpdd.org

Use of Recyclable Catalysts: Employing solid acid catalysts like zeolites or other heterogeneous catalysts that can be easily recovered and reused. rsc.orgmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions are particularly advantageous in this regard. rjptonline.org

An example of a green synthetic approach is the one-pot reaction of o-phenylenediamine and an aldehyde in the presence of ammonium (B1175870) chloride as a catalyst at 80-90°C, which is considered both green and economically viable. ijarsct.co.in

Purification and Isolation Methodologies for Benzimidazole Esters

The purification and isolation of the target benzimidazole ester from the reaction mixture are critical steps to ensure the final product's purity. Common techniques employed for the purification of benzimidazole derivatives, including esters, are recrystallization, column chromatography, and extraction. google.comnih.govdtic.mil

Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is crucial and is determined by the solubility of the benzimidazole ester at different temperatures. Ideally, the compound should be highly soluble in the hot solvent and sparingly soluble at room temperature or below. A mixture of ethanol and water is often used for the recrystallization of benzimidazole derivatives. asianpubs.org For aromatic esters, the rigidity of the aromatic system and the presence of polar groups can facilitate crystallization. dtic.mil

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption onto a stationary phase. For benzimidazole derivatives, silica (B1680970) gel is a commonly used stationary phase. The mobile phase, typically a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297), is optimized to achieve effective separation. nih.gov The progress of the separation is often monitored by thin-layer chromatography (TLC). nih.gov

Extraction is frequently used as an initial purification step to separate the desired product from the reaction mixture. This is typically an acid-base extraction, leveraging the basic nature of the benzimidazole ring. The crude product can be dissolved in an organic solvent and washed with an acidic solution to remove basic impurities, or vice-versa to remove acidic impurities. The purified product is then recovered by neutralizing the aqueous layer and extracting with an organic solvent. google.com

For the specific purification of benzimidazole esters, a combination of these techniques may be necessary to achieve high purity. For example, a crude product might first be subjected to an extraction to remove bulk impurities, followed by column chromatography for fine separation, and finally recrystallization to obtain a highly pure crystalline solid. The specific protocol would depend on the nature of the impurities present in the reaction mixture.

Structural Elucidation and Advanced Spectroscopic Characterization of Ethyl 1 Methyl 4 Benzimidazolecarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For Ethyl 1-Methyl-4-benzimidazolecarboxylate, the spectrum would be expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the N-methyl group, and a set of signals in the aromatic region corresponding to the protons on the benzene (B151609) ring of the benzimidazole (B57391) core. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning each signal to a specific proton.

Expected ¹H NMR Data (Hypothetical)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.0 | Singlet | 3H | N-CH₃ |

| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ |

Note: This table is a hypothetical representation of expected values and is not based on experimental data.

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments. The spectrum for this compound would be expected to show signals for the two carbons of the ethyl group, the N-methyl carbon, the carbonyl carbon of the ester, and the carbons of the benzimidazole ring system.

Expected ¹³C NMR Data (Hypothetical)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~14 | -O-CH₂-CH₃ |

| ~30 | N-CH₃ |

| ~61 | -O-CH₂ -CH₃ |

| ~110-145 | Aromatic & Imidazole (B134444) Carbons |

Note: This table is a hypothetical representation of expected values and is not based on experimental data.

Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, for instance, confirming the relationship between the quartet and triplet of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the signals of the directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the entire molecular structure, such as connecting the N-methyl protons to the carbons of the imidazole ring.

Detailed experimental 2D NMR data for this compound is not available in the surveyed literature.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

HRMS provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₁₁H₁₂N₂O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. Specific HRMS data for this compound has not been reported in the available literature.

In mass spectrometry, the molecular ion can break down into smaller, charged fragments. The pattern of these fragments is unique to the molecule and can be used to confirm its structure. For this compound, characteristic fragments would be expected from the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃) from the molecular ion. Analysis of this fragmentation pattern provides corroborating evidence for the proposed structure. However, specific experimental fragmentation data for this compound could not be located.

Infrared (IR) Spectroscopy for Functional Group Identification

Key expected vibrational frequencies include:

C=O Stretch (Ester): A strong, sharp absorption band is anticipated in the region of 1725-1705 cm⁻¹, characteristic of the carbonyl group in the ethyl ester moiety.

C-O Stretch (Ester): A distinct band corresponding to the C-O single bond stretching of the ester group is expected between 1300-1200 cm⁻¹.

C=N and C=C Stretches (Benzimidazole Ring): The aromatic and heteroaromatic rings will give rise to a series of medium to strong bands in the 1620-1450 cm⁻¹ region. These absorptions are due to the stretching vibrations of the C=C bonds in the benzene ring and the C=N bond within the imidazole ring.

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretching from the ethyl and methyl groups will be observed as stronger bands just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹).

N-CH₃ Vibrations: The presence of the N-methyl group would be confirmed by specific C-H bending and stretching modes.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Ester Carbonyl | C=O Stretch | 1725 - 1705 | Strong |

| Ester C-O | C-O Stretch | 1300 - 1200 | Strong |

| Benzimidazole Ring | C=N / C=C Stretches | 1620 - 1450 | Medium to Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H | C-H Stretch | 2980 - 2850 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole ring system, being a conjugated aromatic structure, is expected to exhibit characteristic absorption bands in the UV region. The spectrum is a result of π → π* transitions within the conjugated system.

For benzimidazole derivatives, multiple absorption bands are typically observed. For instance, a structurally related compound, Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, displays three major absorption bands at 229 nm, 262 nm, and 326 nm when dissolved in acetonitrile (B52724). It is anticipated that this compound would show a similar UV absorption profile, with specific maxima (λmax) influenced by the precise substitution pattern on the benzimidazole core. The electronic transitions are sensitive to the solvent environment, and shifts in absorption maxima can be observed with changes in solvent polarity.

Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Solvent |

| π → π | ~230 - 240 | Methanol (B129727) or Acetonitrile |

| π → π | ~260 - 270 | Methanol or Acetonitrile |

| π → π* | ~320 - 330 | Methanol or Acetonitrile |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly documented, analysis of closely related structures, such as other substituted benzimidazole carboxylate esters, allows for a reasoned prediction of its solid-state architecture.

It is expected that the benzimidazole ring system itself would be nearly planar. The ethyl carboxylate group at the 4-position would likely be twisted out of the plane of the benzimidazole ring to minimize steric hindrance. In the crystal lattice, molecules would likely be linked by weak intermolecular interactions such as C-H···π interactions and potentially π-π stacking between the aromatic rings of adjacent molecules. The specific packing arrangement and intermolecular distances would be dependent on the crystallization conditions.

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are essential for separating the target compound from impurities and for confirming its identity by comparison with a reference standard.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and related substances. For this compound, a reversed-phase HPLC method would typically be employed. This would involve a nonpolar stationary phase (e.g., a C18-bonded silica (B1680970) column) and a polar mobile phase, such as a mixture of acetonitrile or methanol and water, often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape. Detection would most commonly be performed using a UV detector set to one of the compound's absorption maxima (e.g., ~265 nm). The retention time of the compound under specific chromatographic conditions is a key identifier, and the area of the peak is proportional to its concentration, allowing for quantitative purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. This technique is invaluable for confirming the identity of a compound. After separation on an HPLC column, the eluent is directed into the mass spectrometer. Using an ionization technique such as electrospray ionization (ESI), the molecule is ionized, typically forming a protonated molecule [M+H]⁺. The mass analyzer then determines the mass-to-charge ratio (m/z) of this ion. For this compound (C₁₁H₁₂N₂O₂), the expected exact mass is approximately 204.09 g/mol , and the LC-MS would be expected to show a prominent ion at an m/z of ~205.10 ([M+H]⁺). LC-MS/MS can further fragment this parent ion to produce a characteristic fragmentation pattern, providing unequivocal structural confirmation.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. A UPLC method for this compound would provide a more efficient separation from any closely related impurities, such as positional isomers that might be formed during synthesis. The principles of separation and detection are the same as in HPLC, but the enhanced performance makes UPLC a superior tool for rigorous purity testing and quality control.

Table 3: Summary of Chromatographic Techniques for Analysis

| Technique | Stationary Phase (Typical) | Mobile Phase (Typical) | Detection Method | Primary Application |

| HPLC | C18 silica gel (5 µm) | Acetonitrile/Water with Formic Acid | UV-Vis (DAD/PDA) | Purity assessment, Quantification |

| LC-MS | C18 silica gel (3-5 µm) | Acetonitrile/Water with Formic Acid | ESI-MS, MS/MS | Identity confirmation, Impurity identification |

| UPLC | C18 silica gel (<2 µm) | Acetonitrile/Water with Formic Acid | UV-Vis, MS | High-resolution purity, Fast analysis |

Structure Activity Relationship Sar and Structural Modification Studies of Benzimidazolecarboxylates

Positional and Substituent Effects on Benzimidazole (B57391) Core Activity

The arrangement and nature of substituents on the benzimidazole scaffold are critical determinants of its biological activity. Research has consistently shown that substitutions at various positions, including N-1, C-2, C-5, and C-6, can significantly modulate the pharmacological profile of these compounds. mdpi.comnih.govnih.gov For instance, the introduction of different groups can influence factors such as receptor binding affinity, enzyme inhibition, and the ability to penetrate cell membranes.

The anti-inflammatory activity of benzimidazoles, for example, is highly dependent on the substituents at the N-1, C-2, C-5, and C-6 positions. nih.gov The presence of a benzyl (B1604629) group at the N-1 position has been shown to enhance anti-inflammatory action. mdpi.com Similarly, modifications at the C-2, C-5, and C-6 positions with various moieties have been explored to optimize activity against different biological targets. mdpi.comwikipedia.org

The substituent at the N-1 position of the benzimidazole ring plays a pivotal role in its biological interactions. acs.org In the case of Ethyl 1-Methyl-4-benzimidazolecarboxylate, the N-1 methyl group is a key feature. Studies on various benzimidazole derivatives have highlighted that N-1 substitution can significantly influence their chemotherapeutic efficacy. acs.orgrsc.org The introduction of an alkyl group, such as a methyl group, at this position can enhance antiproliferative activity against cancer cell lines. acs.org This enhancement is often attributed to improved lipophilicity, which facilitates penetration of cellular membranes. acs.org Furthermore, N-substitution is a common strategy in the design of biologically active benzimidazole compounds, as seen in drugs like clemizole (B1669166) and candesartan (B1668252), where N-1 substituents are crucial for their pharmacological effects. rsc.org

The position of the carboxylate group on the benzimidazole ring is a critical factor for molecular recognition and binding to biological targets. In a study of benzimidazole-4-carboxamides and -carboxylates as 5-HT4 receptor antagonists, the C-4 position for the carboxylate moiety was found to be significant. nih.gov This positioning, in conjunction with other structural features, contributes to high-affinity binding. nih.gov Molecular modeling studies have indicated that the spatial arrangement of the carboxylate group relative to other parts of the molecule is important for optimal interaction with the receptor's binding site. nih.gov

The ester group, specifically the ethyl ester in this compound, influences the compound's physicochemical properties and its interaction with biological targets. The nature of the ester can affect ligand efficiency, which is a measure of the binding energy per atom of a ligand. In the context of benzimidazole opioids, substitutions on the benzyl group, which can be considered analogous to modifications of the ester group in terms of affecting electronic and steric properties, have a profound effect on analgesic potency. wikipedia.org For instance, the potency follows the order: ethoxy > isopropyloxy > n-propyloxy > methoxy. wikipedia.org This suggests that the size and nature of the alkyl group in the ester can fine-tune the biological activity.

Exploration of Derivatives with Modified Ester Groups (e.g., different alkyl esters, amides)

To further explore the SAR of benzimidazolecarboxylates, researchers have synthesized and evaluated derivatives with modified ester groups. This includes varying the alkyl chain of the ester (e.g., methyl, propyl) or replacing the ester with an amide functionality. nih.gov These modifications can alter the compound's hydrogen bonding capacity, steric profile, and electronic distribution, thereby influencing its binding affinity and selectivity for a particular target. For example, a series of benzimidazole-4-carboxamides were synthesized and showed high affinity for the 5-HT4 receptor, with some analogues acting as potent and selective antagonists. nih.gov The conversion of the ester to an amide introduces a hydrogen bond donor, which can lead to different interactions with the target protein.

Derivatization at Other Benzimidazole Positions (e.g., C-2, C-5, C-6, C-7)

Modification at other positions of the benzimidazole ring system, such as C-2, C-5, C-6, and C-7, has been a fruitful strategy for developing new therapeutic agents. mdpi.comwikipedia.orgnih.gov The biological properties of the benzimidazole system are strongly influenced by substitutions at these positions. acs.org For instance, in the nitazene (B13437292) class of benzimidazole opioids, the most potent compounds contain a nitro group at the C-5 position. wikipedia.org In other studies, substitutions at the C-2 and C-6 positions have been shown to be critical for anti-inflammatory activity. mdpi.com The introduction of different substituents at these positions allows for the exploration of a wide chemical space and the optimization of pharmacological activity. For example, benzimidazole derivatives with substitutions at the C-5 position have been investigated for their antifungal activity. nih.gov

| Position of Modification | Type of Modification | Resulting Biological Activity | Reference |

| N-1 | Alkylation (e.g., methyl, benzyl) | Enhanced antiproliferative and anti-inflammatory activity | mdpi.comacs.org |

| C-2 | Various substituents | Modulation of anti-inflammatory and other activities | mdpi.com |

| C-4 | Carboxylate/Carboxamide | Key for binding to specific receptors (e.g., 5-HT4) | nih.gov |

| C-5 | Nitro group, Halogens | Increased potency in certain classes (e.g., opioids), Enhanced antifungal activity | wikipedia.orgnih.gov |

| C-6 | Electron-rich or poor groups | Influences anti-inflammatory activity | mdpi.com |

Stereochemical Considerations in Benzimidazolecarboxylate Analogues

While the core benzimidazole ring is planar, the introduction of chiral centers in the substituents can lead to stereoisomers with different biological activities. Although specific stereochemical studies on this compound are not extensively detailed in the provided context, it is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, when designing and synthesizing new benzimidazolecarboxylate analogues with chiral side chains or substituents, it is crucial to consider the stereochemistry and evaluate the activity of individual stereoisomers. This approach can lead to the development of more potent and selective drugs with improved therapeutic indices.

Rational Design Principles for Novel Benzimidazolecarboxylates

The rational design of new benzimidazolecarboxylates is a strategic process that leverages an understanding of the target biomolecule's structure and the chemical properties of the benzimidazole scaffold. This approach aims to optimize the therapeutic potential of these compounds.

A key strategy in the rational design of benzimidazole derivatives involves molecular dynamics simulations to understand the structural behavior of the target protein. For instance, in the development of novel quorum sensing inhibitors targeting the LasR protein in Pseudomonas aeruginosa, comprehensive molecular dynamics simulations were conducted. These simulations revealed that the LasR structure is significantly unstable in its ligand-free form, which provided a basis for designing antagonist molecules. nih.gov

The design of these novel agents is often guided by the goal of creating compounds that can effectively bind to and modulate the activity of their biological targets. For example, twenty-eight benzimidazole derivatives were designed and synthesized as potential LasR antagonists. The modifications to the benzimidazole core were intended to enhance their inhibitory activity against biofilm formation and the production of virulence factors like pyocyanin (B1662382) and rhamnolipids. nih.gov

The success of these rationally designed compounds is then validated through in vitro testing. For example, compounds 3d and 7f from a designed series demonstrated the highest percentage of inhibition in biofilm formation, pyocyanin, and rhamnolipid production in Pseudomonas aeruginosa. nih.gov These findings underscore the principle that targeted modifications to the benzimidazole structure can lead to significant improvements in biological activity.

Further evidence of rational design principles at play is the investigation of how these compounds affect gene expression. The synthesized compounds' ability to downregulate genes responsible for virulence, such as lasR and rhlR, confirms that the intended mechanism of action is achieved through the specific structural designs. For example, compounds 3d and 7f were found to downregulate lasR by 61.70% and 26.00%, respectively. nih.gov

The following table summarizes the activity of select rationally designed benzimidazole derivatives against Pseudomonas aeruginosa virulence factors, illustrating the impact of specific structural modifications.

| Compound | Biofilm Inhibition (%) | Pyocyanin Inhibition (%) | Rhamnolipid Production Inhibition (%) | lasR Downregulation (%) | rhlR Downregulation (%) |

| 3d | 71.70 | 68.70 | 54.00 | 61.70 | Not Reported |

| 7f | 68.90 | 68.00 | 51.80 | 26.00 | 16.30 |

Mechanistic Investigations of Benzimidazole Mediated Processes at the Molecular Level

Target Identification and Engagement Studies

Identifying the direct molecular targets of a compound is the first step in elucidating its mechanism of action. For benzimidazole (B57391) derivatives, a range of techniques has been employed to identify and characterize their engagement with enzymes, receptors, and nucleic acids.

A primary mechanism of action for many antiparasitic and anticancer benzimidazoles is their interaction with tubulin, a protein that polymerizes to form microtubules. nih.goviiarjournals.org Microtubules are essential components of the cytoskeleton, involved in cell division, motility, and intracellular transport. nih.gov Benzimidazole carbamates, such as albendazole (B1665689) and mebendazole, bind to the β-tubulin subunit, inhibiting its polymerization and disrupting microtubule-dependent processes, ultimately leading to cell death. nih.govresearchgate.net

The binding site for benzimidazoles on β-tubulin is often referred to as the colchicine-binding site, although the exact interactions can differ. researchgate.net The affinity of these compounds for tubulin can be quantified using various biophysical and biochemical assays. For instance, competitive binding assays can determine the dissociation constant (Kd) or the inhibition constant (Ki) of a benzimidazole derivative in the presence of a known ligand. frontiersin.org While specific kinetic data for Ethyl 1-Methyl-4-benzimidazolecarboxylate is not extensively documented in publicly available research, studies on related benzimidazole compounds provide insight into the potential interactions. For example, fenbendazole (B1672488), another benzimidazole derivative, binds to parasitic β-tubulin, leading to its depolymerization. iiarjournals.org

Mutations in the β-tubulin gene, particularly at amino acid positions 198 and 200, have been linked to resistance to benzimidazole fungicides, suggesting that these residues are critical for the drug-target interaction. nih.gov The differential binding affinity of benzimidazoles for parasitic or fungal tubulin over mammalian tubulin is a key factor in their selective toxicity. frontiersin.orgresearchgate.net

Table 1: Examples of Benzimidazole Derivatives and their Interaction with Tubulin Note: This table includes data for related benzimidazole compounds to illustrate the general mechanism, as specific data for this compound is limited.

| Compound | Target | Organism/Cell Line | Binding Affinity/Effect |

| Mebendazole | β-tubulin | Mammalian brain | Kd within a factor of two of erythrocyte tubulin frontiersin.org |

| Albendazole | β-tubulin | Erythrocytes | Moderate binding affinity frontiersin.org |

| Carbendazim | β-tubulin | Erythrocytes | Moderate binding affinity frontiersin.org |

| Fenbendazole | β-tubulin | Parasites, Human cancer cells | Causes microtubule destabilization and depolymerization iiarjournals.org |

Benzimidazole derivatives have been extensively studied as receptor antagonists, particularly for the Angiotensin II (Ang II) type 1 (AT1) receptor, which is a key regulator of blood pressure. nih.govntnu.no The blockade of the AT1 receptor by these compounds prevents the vasoconstrictive and aldosterone-secreting effects of Ang II, leading to an antihypertensive effect. mayoclinic.org Several marketed drugs, including candesartan (B1668252) and azilsartan, feature a benzimidazole core. nih.govnih.gov

Receptor binding assays are fundamental in determining the affinity and selectivity of these compounds. These assays typically use radiolabeled ligands that bind to the receptor, and the ability of the test compound to displace the radioligand is measured. The results are often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

While this compound itself is not a known Ang II antagonist, related benzimidazole-4-carboxylic acid and benzimidazole-7-carboxylic acid derivatives have shown high affinity for the AT1 receptor. nih.govacs.org Furthermore, research on benzimidazole-4-carboxylic acid derivatives has revealed their potent and selective antagonism of the serotonin (B10506) 5-HT4 receptor. nih.gov Some of these derivatives exhibit subnanomolar binding affinities for the 5-HT4 receptor with high selectivity over other serotonin receptor subtypes like 5-HT3, 5-HT2A, and 5-HT1A. nih.gov

Table 2: Receptor Binding Affinities of Selected Benzimidazole-4-Carboxylic Acid Derivatives for the 5-HT4 Receptor

| Compound | Ki (5-HT4) [nM] | Selectivity over 5-HT3, 5-HT2A, 5-HT1A receptors |

| Amide Analogue 12 | 0.32 | Ki > 1000-10,000 nM nih.gov |

| Amide Analogue 13 | 0.11 | Ki > 1000-10,000 nM nih.gov |

| Amide Analogue 14 | 0.29 | Ki > 1000-10,000 nM nih.gov |

| Amide Analogue 15 | 0.54 | Ki > 1000-10,000 nM nih.gov |

| Ester Analogue 24 | 2.9 | Ki > 1000-10,000 nM nih.gov |

| Ester Analogue 25 | 1.1 | Ki > 1000-10,000 nM nih.gov |

The benzimidazole scaffold can also interact with nucleic acids, representing another important mechanism of action, particularly for antimicrobial and anticancer agents. ingentaconnect.com These interactions can occur through several modes, including intercalation between base pairs, binding to the minor groove of DNA, or electrostatic interactions with the phosphate (B84403) backbone. researchgate.netnih.gov

Many benzimidazole derivatives function as DNA minor groove binders, with a preference for AT-rich sequences. researchgate.netnih.gov This binding is facilitated by the curved shape of the benzimidazole molecule, which fits into the helical groove of DNA, and the potential for hydrogen bonding and van der Waals interactions. ingentaconnect.com By occupying the minor groove, these compounds can interfere with the binding of DNA-processing enzymes, such as polymerases and topoisomerases, thereby inhibiting DNA replication and transcription. ingentaconnect.comnih.gov

Some bis-benzimidazole derivatives have been shown to inhibit DNA synthesis by interacting with GC base pairs in the DNA minor groove. nih.gov While direct studies on the DNA interaction of this compound are not prominent, the general ability of the benzimidazole ring system to engage with DNA suggests this as a potential area for its biological activity. bohrium.com

Elucidation of Signaling Pathway Modulation

By binding to specific molecular targets, benzimidazole derivatives can modulate various intracellular signaling pathways. For instance, as Angiotensin II receptor antagonists, they block the signaling cascade of the Renin-Angiotensin System (RAS), which plays a critical role in cardiovascular and renal homeostasis. ntnu.no

In the context of cancer, some benzimidazole derivatives have been shown to activate the p53 tumor suppressor pathway. iiarjournals.org Activation of p53 can lead to cell cycle arrest and apoptosis. For example, fenbendazole has been observed to induce the mitochondrial translocation of p53, which in turn inhibits GLUT transporter expression and glucose uptake in cancer cells. iiarjournals.org

Furthermore, the anti-inflammatory properties of some benzimidazoles are attributed to their ability to modulate inflammatory pathways, such as the NF-κB signaling pathway. nih.gov Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.gov

Allosteric Modulation and Orthosteric Binding Mechanisms

The interaction of a ligand with its target can occur at the primary binding site (orthosteric binding) or at a secondary, distinct site (allosteric binding). Orthosteric ligands directly compete with the endogenous substrate or ligand, whereas allosteric modulators bind to a different site and alter the target's conformation, thereby influencing the binding or efficacy of the orthosteric ligand. nih.gov

Most benzimidazole-based Angiotensin II receptor antagonists act as orthosteric blockers, competitively inhibiting the binding of Ang II to the AT1 receptor. ntnu.no Similarly, the interaction of many benzimidazole derivatives with the colchicine (B1669291) site on β-tubulin is considered an example of orthosteric inhibition of tubulin polymerization. researchgate.net

However, the benzimidazole scaffold has also been incorporated into molecules that function as allosteric modulators. For example, positive allosteric modulators (PAMs) of the muscarinic M4 receptor have been developed from different chemical scaffolds. nih.gov While not directly involving this compound, these findings demonstrate the versatility of the benzimidazole chemical space in targeting both orthosteric and allosteric sites on proteins. nih.gov

Structure-Mechanistic Relationships in Benzimidazole Derivatives

The specific substitutions on the benzimidazole ring system play a crucial role in determining the compound's target affinity, selectivity, and ultimately, its mechanism of action. Structure-activity relationship (SAR) studies are therefore vital for optimizing the therapeutic properties of these molecules. nih.govresearchgate.net

For benzimidazole-based Angiotensin II receptor antagonists, the presence of a carboxylic acid or a bioisosteric equivalent (like a tetrazole) at certain positions is critical for high-affinity binding to the AT1 receptor. nih.govnih.gov The substituents at the N1 and C2 positions of the benzimidazole ring also significantly influence the potency and pharmacokinetic properties of these compounds. nih.gov

In the case of 5-HT4 receptor antagonists derived from benzimidazole-4-carboxylic acid, SAR studies have indicated that a voluminous substituent on the basic nitrogen atom of an amino moiety and a specific distance between this nitrogen and the aromatic ring are important for high affinity and selectivity. nih.gov Similarly, for 5-HT3 receptor ligands, a halogen at the 6-position and a nitro group at the 7-position of the benzimidazole ring were found to be favorable for high affinity. acs.org

The substitution pattern also dictates the mode of interaction with enzymes. For instance, the nature of the substituent at the C2 position of the benzimidazole ring can influence the anti-inflammatory activity by affecting the binding to enzymes like COX. nih.govresearchgate.net The methyl group at the N1 position and the ethyl carboxylate at the C4 position of this compound will define its specific physicochemical properties and potential interactions with biological targets, distinguishing it from other derivatives.

Computational and Theoretical Chemistry Applications for Ethyl 1 Methyl 4 Benzimidazolecarboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

The MEP is a valuable descriptor for predicting how a molecule will interact with other charged or polar species. nih.govresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface, visualizing regions of positive, negative, and neutral potential. deeporigin.com Typically, a color spectrum is used where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. nih.govresearchgate.net Green and yellow represent areas with near-zero or neutral potential.

For Ethyl 1-Methyl-4-benzimidazolecarboxylate, the MEP map would likely show significant negative potential (red) around the oxygen atoms of the carboxylate group and the nitrogen atom of the imidazole (B134444) ring that is not methylated. These regions represent the most probable sites for hydrogen bonding and interactions with electrophiles. nih.gov Conversely, the hydrogen atoms of the methyl and ethyl groups, as well as parts of the benzene (B151609) ring, would exhibit positive potential (blue), indicating sites susceptible to nucleophilic interaction. nih.gov Such maps are crucial for understanding intermolecular interactions and predicting sites of reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. electrochemsci.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr This facilitates charge transfer within the molecule and interactions with other species. For benzimidazole (B57391) derivatives, quantum chemical calculations are often used to determine these energies and predict reactivity. dergipark.org.trelectrochemsci.org The distribution of HOMO and LUMO density across the molecule indicates the regions most involved in electron-donating and electron-accepting interactions, respectively. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring system, while the LUMO may be distributed over the carboxylate group and the fused ring system, indicating the sites for electrophilic and nucleophilic reactions. dergipark.org.tr

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These descriptors are frequently calculated for benzimidazole compounds to understand their chemical behavior. nih.gov

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

This table presents theoretical reactivity descriptors derived from Frontier Molecular Orbital theory.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment, providing insights that are not accessible from static quantum chemical calculations.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, key rotational bonds include the C-C and C-O bonds of the ethyl ester group.

By systematically rotating these bonds and calculating the potential energy at each step, an energy landscape map can be generated. This map identifies the most stable, low-energy conformations (conformers) and the energy barriers between them. youtube.com The staggered conformations are typically energy minima, while eclipsed conformations represent energy maxima. libretexts.org Identifying the global minimum energy conformation is crucial as it represents the most populated structure under equilibrium conditions and is often the conformation used in further studies like molecular docking.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are used to investigate the stability of a ligand bound to its biological target, such as a protein or enzyme. researchgate.netsemanticscholar.org

If this compound were identified as a potential ligand for a specific protein, an MD simulation would be performed on the ligand-protein complex. The simulation would track the motions of every atom in the system over a set period (typically nanoseconds to microseconds), providing a detailed view of the complex's dynamic behavior. tandfonline.com

Key metrics analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable, low-fluctuation RMSD indicates that the complex has reached equilibrium and the ligand is stably bound. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues in the protein, highlighting flexible regions and those that interact with the ligand. researchgate.net

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time, which is critical for binding stability.

These simulations provide a more realistic and dynamic picture of the binding event than static docking studies alone. tandfonline.com

Docking Studies for Putative Binding Sites and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. ijpsr.comnih.gov This method is essential in drug design for screening virtual libraries of compounds and predicting their binding affinity and mode. researchgate.net

For this compound, docking studies would involve placing the molecule into the active site of a target protein and evaluating the potential binding poses using a scoring function. researchgate.net The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable binding interaction. ijpsr.com

The results of a docking study provide valuable information:

Binding Pose: The most likely three-dimensional orientation of the ligand within the binding pocket. nih.gov

Binding Affinity: A score that estimates the strength of the ligand-target interaction (e.g., in kcal/mol). semanticscholar.org

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues of the protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzimidazole derivatives, QSAR studies have been pivotal in identifying the key structural features that govern their therapeutic effects. pnrjournal.compnrjournal.com These models are built by correlating various molecular descriptors (physicochemical, electronic, and steric properties) with experimentally determined biological activities.

A typical QSAR study on a series of benzimidazole compounds would involve the calculation of a wide range of molecular descriptors. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the three-dimensional arrangement of the molecule and include parameters like molecular volume, surface area, and shape indices.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once these descriptors are calculated for a training set of benzimidazole derivatives with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. A statistically significant 2D-QSAR model was developed for a series of aryl benzimidazole derivatives to assess their antifungal efficacy. pnrjournal.com The robustness and predictive power of the resulting model are then validated using an external test set of compounds. For instance, a 3D-QSAR model for a series of benzimidazole-4-carboxamides and carboxylates demonstrated high predictive ability in determining their binding affinities for the 5-HT4 receptor. acs.org

The insights gained from such QSAR models can be invaluable for the predictive design of new derivatives of this compound. By understanding which descriptors positively or negatively influence the desired biological activity, medicinal chemists can strategically modify the parent structure to enhance its potency and selectivity.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Benzimidazole Derivatives

| Descriptor Type | Example Descriptor | Description | Potential Influence on Activity |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Can influence solubility and binding to polar residues in a receptor. |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. | Important for charge-transfer interactions with biological targets. | |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. | Can be critical for interactions with electron-rich residues in a receptor. | |

| Steric | Molecular Volume | The volume occupied by the molecule. | Can affect how well the molecule fits into a binding pocket. |

| Surface Area | The total surface area of the molecule. | Influences interactions with the solvent and the receptor surface. | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between n-octanol and water. | A measure of the molecule's hydrophobicity, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. |

| Topological | Wiener Index | A distance-based topological index that reflects the branching of the molecular skeleton. | Can be related to the overall shape and flexibility of the molecule. |

Cheminformatics and Virtual Screening in Benzimidazole Discovery

Cheminformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information. In the context of drug discovery, cheminformatics plays a crucial role in virtual screening, a process that involves the computational evaluation of large libraries of compounds to identify those that are most likely to bind to a specific biological target. psu.edu For the benzimidazole scaffold, these techniques have been instrumental in identifying novel hit compounds for various therapeutic targets. nih.gov

Virtual screening can be broadly divided into two main approaches: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS).

Ligand-Based Virtual Screening (LBVS): This approach is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. LBVS methods, such as similarity searching and pharmacophore modeling, are used to identify new compounds that share similar structural or chemical features with the known active molecules. For example, a ligand-based virtual screening of the ZINC15 database was performed using the benzimidazole scaffold to identify potential antiparasitic agents. nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS techniques like molecular docking can be utilized. ymerdigital.comukm.my Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govijpsr.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each conformation. This allows for the ranking of compounds in a library based on their predicted binding scores. Numerous studies have employed molecular docking to investigate the binding modes of benzimidazole derivatives with various protein targets, including enzymes and receptors. aip.orgresearchgate.net

The general workflow for a virtual screening campaign to identify novel benzimidazole-based compounds, which could be applied to derivatives of this compound, is as follows:

Library Preparation: A large library of chemical compounds is compiled, often from commercial databases or in-house collections.

Target Preparation: The 3D structure of the biological target is obtained, either from experimental methods like X-ray crystallography or through homology modeling.

Docking and Scoring: The compounds from the library are docked into the active site of the target protein, and their binding affinities are estimated using a scoring function.

Hit Selection and Filtering: A subset of the top-ranking compounds is selected based on their docking scores and visual inspection of their binding modes. These hits are often further filtered based on drug-likeness criteria and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov

Experimental Validation: The selected hit compounds are then acquired or synthesized and tested in biological assays to confirm their activity.

Table 2: Key Steps in a Virtual Screening Campaign for Benzimidazole Derivatives

| Step | Description | Key Considerations |

| 1. Library Preparation | Assembling a diverse collection of chemical structures for screening. | The size and chemical diversity of the library. The quality of the 3D structures of the compounds. |

| 2. Target Preparation | Preparing the 3D structure of the biological target for docking. | The resolution and quality of the crystal structure. The definition of the binding site. |

| 3. Molecular Docking | Predicting the binding mode and affinity of each ligand to the target. | The choice of docking algorithm and scoring function. The conformational flexibility of the ligand and receptor. |

| 4. Hit Selection | Identifying promising candidates from the docked library. | The ranking based on docking scores. Visual inspection of the binding poses and interactions. |

| 5. Post-Docking Analysis | Further filtering and prioritization of the selected hits. | Analysis of pharmacokinetic properties (ADMET). Clustering of hits based on chemical similarity. |